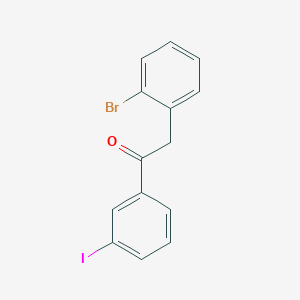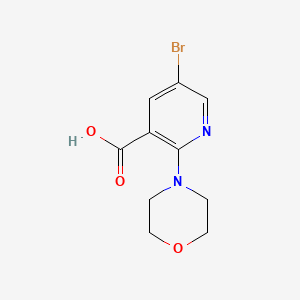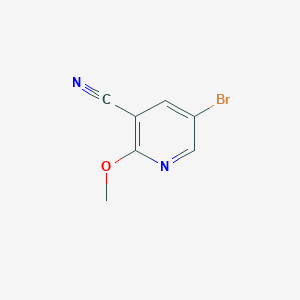
2-(2-Bromophenyl)-3'-iodoacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromophenyl)-3'-iodoacetophenone is a useful research compound. Its molecular formula is C14H10BrIO and its molecular weight is 401.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
2-Amino-5-bromo-3-iodoacetophenone and its derivatives serve as crucial synthons in the synthesis of various nitrogen-containing heterocyclic compounds and their annulated derivatives. These compounds, through processes such as palladium-catalyzed Sonogashira cross-coupling and heteroannulation, are instrumental in the creation of novel indoles and their derivatives, highlighting their significance in medicinal chemistry and drug design (Mmonwa & Mphahlele, 2016).
Antioxidant and Antimicrobial Studies
Some bromophenol derivatives, synthesized from compounds like 2-bromoacetophenone, have been studied for their antioxidant activity. Although these compounds show modest antioxidant potency, their potential in medicinal and chemical applications cannot be underestimated due to the structural influence of bromophenol moieties (Brahmana et al., 2021). Similarly, bromophenol derivatives are also explored for their potential antimicrobial properties, indicating their applicability in the development of new antimicrobial agents (Sampal et al., 2018).
Bioconjugation and Comparative Imaging Studies
The compound 2-bromoacetophenone has been utilized in the synthesis of benzophenone-based labeling compounds, which are significant for comparative imaging studies in medical diagnostics. These labeling compounds can be conjugated with biomolecules and labeled with radioisotopes for applications in positron emission tomography (PET) and single-photon computed tomography (SPECT), emphasizing the compound's utility in advanced imaging techniques (Li et al., 2003).
Catalysis and Synthesis
2-Bromophenyl compounds have been used as intermediates in catalysis and synthesis processes, contributing to the development of various organic compounds. For example, 2-bromophenyl isocyanide is utilized to synthesize substituted benzimidazoles, showcasing its role in the creation of complex organic structures (Lygin & Meijere, 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-bromophenyl)-1-(3-iodophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrIO/c15-13-7-2-1-4-10(13)9-14(17)11-5-3-6-12(16)8-11/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASQUAMMEPWFEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC(=CC=C2)I)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrIO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642290 |
Source


|
| Record name | 2-(2-Bromophenyl)-1-(3-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-84-1 |
Source


|
| Record name | 2-(2-Bromophenyl)-1-(3-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














